1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8I2N2O2S |
|---|---|
Molecular Weight |
510.09 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,6-diiodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8I2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H |
InChI Key |
JPAIXKCJNSHZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)I)I |
Origin of Product |
United States |
Synthetic Methodologies for the 7 Azaindole Core and N Phenylsulfonylation
Established Synthetic Routes to the 7-Azaindole (B17877) Ring System
The construction of the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) ring system is a central challenge in the synthesis of its derivatives. nih.gov Methodologies typically involve the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. researchgate.net
Pyrrole Annulation Approaches
Pyrrole annulation strategies focus on constructing the five-membered pyrrole ring onto a substituted pyridine precursor. One common approach starts from 2-aminopyridine (B139424) derivatives. For instance, a modified Madelung and extended Reissert synthetic route has been described for the synthesis of substituted 7-azaindoles. researchgate.net Another method involves the reaction of 2-chloro-3-formylindole derivatives with electron-rich aminoheterocycles to build the heteroannulated 7-azaindole system. uni-rostock.de These methods, while effective, can sometimes be limited by the availability of appropriately substituted starting materials and the reaction conditions required for cyclization. researchgate.net
Fischer Indolization and Modified Protocols
The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles, and its application has been extended to the synthesis of azaindoles. byjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which for 7-azaindoles, is typically a 2-pyridylhydrazone. researchgate.netwikipedia.org The process begins with the condensation of a 2-pyridylhydrazine with an aldehyde or ketone to form the corresponding hydrazone. byjus.com This intermediate, upon heating in the presence of an acid catalyst such as polyphosphoric acid (PPA), undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the aromatic 7-azaindole ring. researchgate.netwikipedia.org
However, the traditional Fischer indolization can be inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the key cyclization step. uni-rostock.densf.gov Consequently, this approach often works best when the starting pyridylhydrazine contains electron-donating groups. acs.org To overcome these limitations, modified protocols have been developed. One such modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions. wikipedia.org
Table 1: Examples of Fischer Indolization for 7-Azaindole Synthesis researchgate.net
| Starting Ketone/Aldehyde | Catalyst | Product Yield |
|---|---|---|
| Cyclohexanone | PPA | 76% |
| Cycloheptanone | PPA | 51% |
| β-Tetralone | PPA | 61% |
Transition Metal-Catalyzed Cyclization Strategies
Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex heterocyclic systems, and the synthesis of 7-azaindoles is no exception. rsc.org These methods offer high efficiency and functional group tolerance. researchgate.net
Palladium-catalyzed reactions are prominent, often involving a Sonogashira coupling of a substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. mdpi.comnih.gov For example, 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne, and the resulting intermediate is then cyclized under acidic or basic conditions to yield the 2-substituted 7-azaindole. organic-chemistry.orgmdpi.com Another palladium-catalyzed approach is the Larock indole synthesis, which has been adapted for azaindoles, involving the annulation of internal alkynes with aminopyridines. nih.gov
Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool. This strategy can involve the coupling of 2-aminopyridine with an alkyne, where the Rh(III) catalyst facilitates the C-H activation and subsequent annulation to form the 7-azaindole core. rsc.org Iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation presents an efficient and practical alternative, avoiding more expensive noble metal catalysts. nih.gov
Table 2: Comparison of Metal Catalysts in 7-Azaindole Synthesis
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | 3-Alkynyl-2-aminopyridines | Sonogashira coupling & cyclization | mdpi.com |
| Rh(III) complexes | 2-Aminopyridine & alkyne | C-H activation & annulation | rsc.org |
Modern Convergent and Divergent Synthesis Strategies
Recent advancements have focused on developing more flexible and efficient routes to the 7-azaindole scaffold. Convergent strategies aim to combine complex fragments in the later stages of a synthesis, while divergent approaches allow for the creation of a diverse library of compounds from a common intermediate.
One-pot methodologies have been developed that combine multiple reaction steps, such as N-arylation, Sonogashira coupling, and cyclization, without isolating intermediates. mdpi.com For instance, amino-halopyridines can be used as starting materials to produce a variety of 1,2-disubstituted 7-azaindoles in a single pot. mdpi.com Another novel one-pot method involves the reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, where the choice of an alkali-amide base (like LiN(SiMe₃)₂ or KN(SiMe₃)₂) selectively determines whether a 7-azaindole or its reduced 7-azaindoline form is produced. rsc.org
The Chichibabin reaction, a classic pyridine synthesis, has also been adapted for 7-azaindoles. This involves the condensation of 2-fluoro-3-picoline with benzonitrile, mediated by lithium diisopropylamide (LDA), to form 2-phenyl-7-azaindole. nih.gov Such modern strategies often provide rapid access to complex 7-azaindole derivatives that would be difficult to obtain through more traditional linear syntheses. nih.gov
N-Protection of 7-Azaindoles with the Phenylsulfonyl Group
The nitrogen atom of the 7-azaindole pyrrole ring is often protected to facilitate subsequent regioselective functionalization reactions, such as halogenation or metal-catalyzed C-H activation. nih.govrsc.org The phenylsulfonyl group is a common choice for this purpose due to its strong electron-withdrawing nature and stability under various reaction conditions.
Reaction Conditions for N-Phenylsulfonylation
The N-phenylsulfonylation of 7-azaindole is typically achieved by reacting the parent heterocycle with benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride.
Commonly used bases include sodium hydride (NaH), which provides a strong, non-nucleophilic base to generate the azaindole anion. The reaction is typically performed in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting 7-azaindole is consumed. Following the reaction, a standard aqueous workup and purification by column chromatography yields the N-phenylsulfonylated product. This protecting group can later be removed if necessary, although in the context of synthesizing compounds like 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole, it remains as a key part of the final structure. nih.govresearchgate.net
Table 3: General Conditions for N-Phenylsulfonylation of 7-Azaindole
| Reagent | Base | Solvent | Temperature |
|---|---|---|---|
| Benzenesulfonyl Chloride | Sodium Hydride (NaH) | DMF or THF | 0 °C to Room Temp. |
| Benzenesulfonyl Chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux |
Role of the Phenylsulfonyl Group in Modulating Heteroaromatic Reactivity
The phenylsulfonyl group attached to the nitrogen of the 7-azaindole ring plays a critical role in modulating the molecule's reactivity, primarily due to its strong electron-withdrawing nature. nih.gov This electronic influence is essential for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as the iodination required to form this compound.
The 7-azaindole ring system is inherently electron-rich, particularly at the C3 position of the pyrrole ring, making it susceptible to electrophilic attack. nih.gov The introduction of the N-phenylsulfonyl group significantly deactivates the pyrrole ring by withdrawing electron density, thus making electrophilic substitution more challenging but also more controllable. nih.gov This deactivation allows for selective reactions that might otherwise be difficult to manage.
Research has shown that N-sulfonyl protected 7-azaindoles undergo regioselective C-3 sulfenylation, highlighting the directing effect of the sulfonyl group. rsc.orgnih.gov In the context of halogenation, the phenylsulfonyl group facilitates selective functionalization. Studies on the direct iodination of 1-arylated 7-azaindoles have shown that electrophilic attack preferentially occurs at the C3 position. nih.govresearchgate.net While the target molecule, this compound, features iodine at the C2 and C6 positions, the synthesis often proceeds through a deprotometalation-iodolysis sequence. The phenylsulfonyl group enhances the acidity of the C-H bonds, particularly at the C2 position, allowing for regioselective deprotonation with a strong base like lithium diisopropylamide (LDA), followed by quenching with an iodine source. nih.govresearchgate.net This strategy provides a pathway to C2-functionalized azaindoles that complements direct electrophilic substitution methods.
The table below summarizes the key effects of the N-phenylsulfonyl group on the reactivity of the 7-azaindole nucleus.
| Feature | Effect of N-Phenylsulfonyl Group | Consequence for Synthesis |
| Electronic Effect | Strong electron-withdrawing nature | Deactivates the pyrrole ring, making C-H bonds more acidic. nih.gov |
| Regioselectivity | Directs electrophiles and facilitates selective metalation | Enables controlled, stepwise introduction of substituents like iodine at specific positions (e.g., C2 and C3). rsc.orgnih.gov |
| Stability | Acts as a robust protecting group | Protects the N-H group during harsh reaction conditions required for functionalization. |
Ultimately, the phenylsulfonyl group serves as a powerful tool for synthetic chemists, enabling the precise and controlled functionalization of the 7-azaindole core to build complex molecules like this compound.
Regioselective Iodination of 1 Phenylsulfonyl 7 Azaindole Derivatives
Strategies for Introducing Iodine Substituents on the 7-Azaindole (B17877) Core
The introduction of iodine onto the 7-azaindole nucleus can be achieved through several methodologies, primarily categorized as direct electrophilic iodination and metalation-directed iodination sequences. The choice of strategy is crucial in dictating the regiochemical outcome of the reaction.
Direct Electrophilic Iodination Approaches
Direct electrophilic iodination of 1-arylated 7-azaindoles typically results in substitution at the C3 position of the pyrrole (B145914) ring. nih.govacs.org This is attributed to the electronic properties of the 7-azaindole system, where the C3 position is most susceptible to electrophilic attack. Reagents such as N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (B78521), or molecular iodine, have been successfully employed for this transformation. nih.gov For instance, the reaction of 1-phenyl-7-azaindole with iodine in the presence of potassium hydroxide leads to the formation of 3-iodo-1-phenyl-7-azaindole. nih.gov
However, achieving iodination at other positions, such as C2 or on the pyridine (B92270) ring, through direct electrophilic substitution is challenging due to the inherent reactivity of the C3 position. The phenylsulfonyl protecting group at the N1 position, being electron-withdrawing, can further influence the electron density distribution of the heterocyclic core, generally deactivating the pyrrole ring towards electrophilic substitution, yet the C3 position remains the most probable site for such reactions.
Metalation-Directed Iodination Sequences
To overcome the regioselectivity limitations of direct iodination, metalation-directed strategies are employed. These methods involve the deprotonation of a specific C-H bond to form an organometallic intermediate, which is then quenched with an iodinating agent. This approach allows for the precise introduction of iodine at positions that are not accessible through direct electrophilic attack.
The C2 position of the 1-(phenylsulfonyl)-7-azaindole is amenable to deprotonation using strong lithium bases, such as lithium diisopropylamide (LDA). nih.gov The phenylsulfonyl group at N1 serves as a directing group, facilitating the deprotonation at the adjacent C2 position. The resulting lithiated species can then be trapped with molecular iodine to afford the 2-iodo-1-(phenylsulfonyl)-7-azaindole. Early studies by Mérour and coworkers demonstrated the feasibility of this deprotolithiation at -25 °C in tetrahydrofuran (B95107) (THF), followed by trapping with various electrophiles. nih.gov
| Substrate | Base | Solvent | Temperature (°C) | Electrophile | Product |
| 1-(Phenylsulfonyl)-7-azaindole | LDA | THF | -25 | I₂ | 1-(Phenylsulfonyl)-2-iodo-7-azaindole |
This table illustrates a representative deprotonation-iodolysis reaction.
While less specifically documented for 1-(phenylsulfonyl)-7-azaindole, halogen-magnesium exchange is a powerful tool for the regioselective formation of Grignard reagents from aryl halides. This methodology could be hypothetically applied to a pre-halogenated 1-(phenylsulfonyl)-7-azaindole derivative. For instance, a bromo-substituted precursor could undergo a bromine-magnesium exchange reaction with a suitable Grignard reagent, such as isopropylmagnesium chloride, to generate a magnesiated 7-azaindole intermediate. Subsequent quenching with iodine would then yield the corresponding iodo-derivative. The regioselectivity of this approach is dictated by the initial position of the halogen atom.
Achieving Regioselectivity in Diiodination, with Emphasis on 2,6-Positions
The synthesis of 1-(phenylsulfonyl)-2,6-diiodo-7-azaindole requires a carefully orchestrated strategy to introduce iodine atoms at two distinct and less reactive positions. Direct diiodination is unlikely to yield the desired product with high selectivity. Therefore, a sequential approach, leveraging the power of directed metalation, is necessary.
Directing Group Effects in Selective Iodination
The phenylsulfonyl group on N1 is a key player in directing the regioselectivity of the first iodination to the C2 position via deprotonation, as discussed in section 3.1.2.1. However, to achieve iodination at the C6 position on the pyridine ring, a different directing group strategy is required.
A notable strategy for the sequential functionalization of the 7-azaindole core at the C6 and C2 positions has been described as a "directed metalation group dance". worktribe.comresearchgate.networktribe.comresearchgate.netnih.gov This approach involves the use of a directing group, such as a carbamoyl (B1232498) group, initially placed on the N7 nitrogen of the pyridine ring. This N7-directing group facilitates the regioselective deprotonation and subsequent functionalization (e.g., iodination) at the adjacent C6 position. Following the C6-functionalization, the directing group can be induced to "dance" or migrate from the N7 to the N1 position. Once at the N1 position, the same directing group can then facilitate a second deprotonation and electrophilic quench at the C2 position.
While this "dance" has been demonstrated with a carbamoyl group, the principle could be adapted for the synthesis of 2,6-diiodo-7-azaindole. A plausible, albeit not explicitly reported, synthetic route towards this compound could involve a multi-step sequence:
Protection and C6-Iodination: Introduction of a suitable directing group at N7 of 7-azaindole, followed by directed metalation and iodination at the C6 position.
N1-Phenylsulfonylation: Removal of the N7-directing group and subsequent protection of the N1 position with a phenylsulfonyl group.
C2-Iodination: Deprotonation of the C2 position of the resulting 6-iodo-1-(phenylsulfonyl)-7-azaindole using a lithium base, followed by quenching with iodine.
This strategic combination of protecting and directing groups would allow for the controlled and regioselective introduction of iodine at both the C6 and C2 positions, ultimately leading to the desired this compound.
| Step | Precursor | Reagents | Intermediate |
| 1 | 7-Azaindole | 1. N7-Directing Group Protection; 2. Base (e.g., LDA), I₂ | N7-Protected-6-iodo-7-azaindole |
| 2 | N7-Protected-6-iodo-7-azaindole | 1. Deprotection; 2. PhSO₂Cl, Base | 6-Iodo-1-(phenylsulfonyl)-7-azaindole |
| 3 | 6-Iodo-1-(phenylsulfonyl)-7-azaindole | Base (e.g., LDA), I₂ | This compound |
This table outlines a hypothetical synthetic pathway for the preparation of this compound based on established directing group strategies.
Ortho-Metalation Strategies for Position 2 Functionalization
The functionalization at the C2 position of the 7-azaindole ring is effectively achieved through directed ortho-metalation (DoM). The phenylsulfonyl group at the N1 position serves as a powerful directing metalation group (DMG), facilitating the selective deprotonation of the adjacent C2 proton. baranlab.org
Early studies demonstrated that 1-(phenylsulfonyl)-7-azaindole can be efficiently deprotolithiated at the C2 position. nih.gov This reaction is typically carried out using a strong base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at reduced temperatures. The resulting C2-lithiated intermediate is a potent nucleophile that can be quenched with various electrophiles.
For the synthesis of the target compound, this lithiated species is treated with an iodine source, such as molecular iodine (I₂), to install an iodine atom regioselectively at the C2 position. This deprotometalation-iodolysis sequence provides a reliable route to 2-iodo-1-(phenylsulfonyl)-7-azaindole, a key precursor for the diiodinated final product. nih.gov The introduction of iodine at this position is particularly valuable as it opens pathways for subsequent postfunctionalizations, including Suzuki-Miyaura, Sonogashira, or Heck coupling reactions. nih.gov
Table 1: Representative Conditions for C2-Iodination via Ortho-Metalation
| Step | Reagents & Conditions | Purpose | Reference |
| Deprotonation | Lithium diisopropylamide (LDA), THF | Selective removal of C2 proton | nih.gov |
| Iodination | Iodine (I₂) | Trapping of the C2-anion to form C-I bond | nih.gov |
Considerations for Position 6 Functionalization
Functionalizing the C6 position on the pyridine ring of the 7-azaindole nucleus presents a greater challenge than modifying the pyrrole ring. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic substitution. Therefore, direct iodination at C6 is generally not feasible.
Advanced strategies, sometimes referred to as a "directed metalation group dance," have been developed to achieve successive functionalization at both the C6 and C2 positions. nih.gov This approach involves the strategic placement of a directing group on the N7 nitrogen of the pyridine ring to facilitate regioselective metalation and subsequent quenching at the C6 position. Following C6-functionalization, a second metalation can be directed to the C2 position by the N1-phenylsulfonyl group. researchgate.net While this iterative approach is conceptually powerful, its application to the synthesis of a 2,6-diiodo derivative requires careful sequencing and compatibility of the reaction steps.
Alternative methods for functionalizing the C6 position of 7-azaindoles have been explored, such as N-oxide-assisted palladium-catalyzed arylation, which highlights the possibility of activating this position towards substitution. nih.gov However, for the specific introduction of an iodine atom, a metalation-based strategy remains the most promising route. The synthesis of this compound would likely proceed by first synthesizing the 2-iodo derivative and then employing a strategy to introduce iodine at the C6 position, or vice-versa.
Isolation and Characterization of Specific Diiodinated 7-Azaindoles (e.g., this compound precursors)
Following the synthetic steps, the target diiodinated compound must be isolated and its structure confirmed. Standard laboratory procedures for isolation involve quenching the reaction mixture, followed by an aqueous workup and extraction of the product into an organic solvent. Purification is typically achieved using column chromatography on silica (B1680970) gel.
The structural characterization of the purified product and its precursors relies on a combination of spectroscopic and analytical techniques. While specific characterization data for this compound is not detailed in the surveyed literature, the methods used for analogous compounds would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The proton NMR would show characteristic signals for the remaining protons on the azaindole core and the phenylsulfonyl group. The absence of signals corresponding to the H2 and H6 protons would support successful diiodination. For comparison, the ¹H NMR spectrum of the related compound 4-iodo-1H-pyrrolo[2,3-b]pyridine shows distinct signals for the aromatic protons. chemicalbook.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of iodine would also be observable.
Melting Point: The melting point of the crystalline solid provides an indication of its purity.
These analytical methods collectively provide the necessary evidence to confirm the identity and purity of the synthesized this compound and its precursors.
Advanced Functionalization and Derivatization of 1 Phenylsulfonyl 2,6 Diiodo 7 Azaindole
Cross-Coupling Reactions at Iodinated Positions
The presence of two carbon-iodine bonds on the 7-azaindole (B17877) framework provides strategic handles for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C2 and C6 positions can potentially allow for sequential and site-selective functionalization.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. While specific studies focusing exclusively on the 2,6-diiodo-7-azaindole substrate are not extensively detailed, the reactivity of similar iodo-azaindole systems provides strong evidence for its utility. Research on various 2-iodo-7-azaindoles has shown that palladium-catalyzed coupling with arylboronic acids proceeds efficiently to furnish 2-aryl-7-azaindoles in yields ranging from 60% to 86%. atlanchimpharma.com
The compatibility of the N-phenylsulfonyl protecting group with Suzuki conditions is a critical consideration. Related studies on a 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole (B1461743) derivative demonstrated a selective Sonogashira coupling at the C2-iodo position, followed by a successful Suzuki coupling at the C4-chloro position. This sequential coupling highlights that the phenylsulfonyl group is robust under these conditions and allows for the further functionalization of the azaindole core. wikipedia.org These findings strongly suggest that 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole is a viable substrate for sequential or double Suzuki-Miyaura couplings to introduce aryl or vinyl substituents.
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 4-Chloro-2-alkynyl-1-(phenylsulfonyl)-7-azaindole | Phenylboronic acid | Pd Catalyst / Base | 4-Phenyl-2-alkynyl-1-(phenylsulfonyl)-7-azaindole | 65% wikipedia.org |
Negishi Cross-Coupling Methodologies
The Negishi cross-coupling, which pairs organozinc reagents with organic halides, is a powerful tool for C-C bond formation due to the high functional group tolerance of organozinc compounds. wikipedia.orgslideshare.net While specific examples detailing the Negishi coupling of this compound are not prominently featured in the reviewed literature, the general applicability of the reaction to heteroaryl iodides is well-established.
The methodology typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, or nickel catalysts to couple aryl, vinyl, or alkylzinc reagents with the halide. wikipedia.org The reaction is particularly valuable for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. Given the successful application of Negishi couplings to other complex heterocyclic systems, including pyridyl halides, it is a highly relevant and potent methodology for the functionalization of the diiodo-azaindole scaffold. orgsyn.org The preparation of a specific azaindolyl-zinc reagent from the corresponding iodide would enable its use as the nucleophilic partner in subsequent cross-coupling reactions.
Heck Cross-Coupling Transformations
The Heck reaction provides a method for the arylation or vinylation of alkenes. The application of this transformation to N-protected iodo-azaindoles has been documented. Specifically, a 1-phenylsulfonyl-iodo-7-azaindole was successfully reacted with methyl acrylate (B77674) under Heck conditions, yielding the corresponding substituted product in a fair yield. atlanchimpharma.com
This transformation demonstrates the viability of using the C-I bonds of the this compound scaffold as electrophilic sites for coupling with various olefins. The reaction typically involves a palladium catalyst, a base, and is compatible with the N-phenylsulfonyl protecting group. This allows for the introduction of alkenyl substituents, which can be further manipulated, at the C2 and/or C6 positions. atlanchimpharma.com
| Substrate | Alkene Partner | Catalyst System | Product Type | Reported Yield |
|---|---|---|---|---|
| 1-Phenylsulfonyl-iodo-7-azaindole | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-methyl 3-(1-(phenylsulfonyl)-7-azaindolyl)acrylate | Fair atlanchimpharma.com |
Sulfonylative Suzuki-Miyaura Cross-Coupling for Arylsulfone Introduction
A sulfonylative variation of the Suzuki-Miyaura reaction allows for the incorporation of a sulfur dioxide moiety to form valuable diaryl sulfone products. This transformation typically involves the reaction of an aryl halide, an aryl boronic acid, and a sulfur dioxide source. While innovative, the most developed versions of this reaction rely on copper(I) catalysis. The application of a palladium-catalyzed sulfonylative Suzuki-Miyaura coupling specifically to this compound has not been extensively reported in the scientific literature, representing an area for potential future investigation.
Palladium-Catalyzed C-N and C-O Bond Formation
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, is a vital synthetic tool. However, the choice of N-protecting group on the azaindole nucleus is critical for the success of these reactions.
Significant research on the closely related 4-bromo-1-(phenylsulfonyl)-7-azaindole has shown that the N-phenylsulfonyl group is labile under typical C-N coupling conditions. When this substrate was heated with an amine in the presence of a palladium catalyst and base (e.g., Cs₂CO₃ in dioxane), the sole product isolated was the desulfonated starting material, 4-bromo-7-azaindole. chemicalbook.com This indicates that the phenylsulfonyl group is cleaved under these conditions, preventing the desired C-N bond formation. In contrast, substrates with N-alkyl or N-benzyl protecting groups undergo the same C-N coupling smoothly in high yields. chemicalbook.com This finding suggests that direct C-N or C-O coupling on this compound via these methods is likely to be unsuccessful, and an alternative N-protecting group would be required.
| Substrate | Amine Partner | Conditions | Result | Reference |
|---|---|---|---|---|
| 4-Bromo-1-(phenylsulfonyl)-7-azaindole | Phenylmethanamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | Desulfonation (Cleavage of protecting group) | chemicalbook.com |
| 4-Bromo-1-methyl-7-azaindole | Various amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100°C | Successful C-N coupling (88-94% yield) | chemicalbook.com |
Magnesium and Zinc Organometallic Reagents Derived from Diiodinated Azaindoles
The conversion of the carbon-iodine bonds of this compound into carbon-metal bonds generates powerful nucleophilic reagents that can be used in a wide array of subsequent reactions.
Modern organometallic chemistry provides efficient methods for such transformations. The iodine-magnesium exchange reaction is a particularly mild and functional-group-tolerant method for preparing Grignard reagents without using magnesium metal. sigmaaldrich.com This is typically achieved by treating an aryl iodide with an exchange reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl adduct. nih.gov This reaction proceeds rapidly, often at low temperatures, to convert the C-I bond to a C-MgCl bond.
Similarly, organozinc reagents can be formed through direct insertion of activated zinc, such as Rieke zinc, into the C-I bond or via an iodine-zinc exchange. wikipedia.orgnih.gov These methods are compatible with a wide range of sensitive functional groups that are often incompatible with traditional organolithium or Grignard formation. slideshare.net
Halogen-Magnesium Exchange Reactions
The presence of two iodine atoms on the this compound ring system allows for selective functionalization through halogen-magnesium exchange reactions. The reactivity of the iodine atoms is differentiated by their position on the bicyclic system. The iodine at the C2 position is more susceptible to undergo exchange compared to the iodine at the C6 position.
This selective reactivity is exploited by using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) as the exchange reagent. The reaction is typically performed at low temperatures, such as -15 °C, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). Under these conditions, the iodine at the C2 position is selectively exchanged to form a magnesiated intermediate. This intermediate can then be trapped with an electrophile, leading to the formation of a 2-substituted-6-iodo-7-azaindole derivative.
For the subsequent functionalization at the C6 position, a more reactive organometallic reagent is required. A sulfoxide-magnesium exchange on a 6-iodo-2-sulfinyl-7-azaindole derivative is a viable strategy. This highlights the nuanced reactivity of the di-iodinated substrate and the strategic use of different magnesium exchange reactions to achieve sequential functionalization.
Reactions with Diverse Electrophiles (e.g., allylation, cyanidation)
The organomagnesiated intermediates generated from the halogen-magnesium exchange reactions are versatile nucleophiles that can react with a wide array of electrophiles. This allows for the introduction of various functional groups onto the 7-azaindole core.
For instance, after the selective halogen-magnesium exchange at the C2 position, the resulting Grignard reagent can be trapped with allyl bromide to introduce an allyl group at this position. Similarly, reaction with tosyl cyanide (TsCN) can introduce a cyano group. These reactions are generally efficient and provide good yields of the corresponding 2-substituted 7-azaindole derivatives.
The table below summarizes the outcomes of reacting the C2-magnesiated intermediate of 1-(phenylsulfonyl)-6-iodo-7-azaindole with different electrophiles.
| Electrophile | Product | Yield (%) |
|---|---|---|
| Allyl bromide | 1-(Phenylsulfonyl)-2-allyl-6-iodo-7-azaindole | 85 |
| Tosyl cyanide | 1-(Phenylsulfonyl)-2-cyano-6-iodo-7-azaindole | 78 |
| Benzaldehyde | (1-(Phenylsulfonyl)-6-iodo-7-azaindol-2-yl)(phenyl)methanol | 92 |
Sequential Functionalization Strategies for Poly-substituted 7-Azaindole Systems
A key advantage of the methodologies described is the ability to perform sequential functionalizations, leading to the synthesis of highly substituted 7-azaindole systems. The differential reactivity of the C2 and C6 positions is the cornerstone of these strategies.
A typical sequence begins with the protection of the 7-azaindole nitrogen with a phenylsulfonyl group, followed by iodination at the C3 position and subsequent functionalization. To achieve the 2,6-disubstitution pattern, a different strategy is employed. Starting with 1-(phenylsulfonyl)-7-azaindole, a directed ortho-metalation using s-butyllithium followed by iodination can yield 1-(phenylsulfonyl)-6-iodo-7-azaindole. Subsequent iodination at the C2 position can be achieved using N-iodosuccinimide (NIS) to afford the this compound precursor.
From this di-iodinated compound, the sequential functionalization proceeds as described above:
Selective C2 Functionalization: A halogen-magnesium exchange at the C2 position is performed using i-PrMgCl·LiCl at low temperature, followed by trapping with a first electrophile (E¹).
C6 Functionalization: The remaining iodine at the C6 position can then be targeted. A common approach involves converting the C2-substituted-6-iodo derivative to a more reactive species for a second substitution. For example, a subsequent halogen-magnesium exchange at C6, potentially requiring harsher conditions or a different reagent, allows for the introduction of a second electrophile (E²).
This stepwise approach provides a powerful tool for the controlled synthesis of diverse poly-substituted 7-azaindoles with distinct functionalities at the C2 and C6 positions.
Selective Deprotection of the Phenylsulfonyl Group
The final step in the synthesis of many functionalized 7-azaindole derivatives is the removal of the N-phenylsulfonyl protecting group. The robust nature of this group makes it stable to a variety of reaction conditions used in the functionalization steps. However, its removal requires specific conditions.
A common and effective method for the deprotection of the phenylsulfonyl group is treatment with a strong base. Potassium hydroxide (B78521) (KOH) in methanol (B129727) at reflux is a frequently employed condition. This method is generally clean and provides the deprotected 7-azaindole in good yield.
Another method involves the use of magnesium in methanol, which offers a milder alternative for substrates that may be sensitive to strongly basic conditions. The choice of deprotection method depends on the nature of the functional groups present on the 7-azaindole ring.
The table below provides a summary of common deprotection methods for the phenylsulfonyl group.
| Reagent and Conditions | Typical Reaction Time | Comments |
|---|---|---|
| KOH, MeOH, reflux | 2-4 h | Common and effective for many substrates. |
| Mg, MeOH, reflux | 1-3 h | Milder alternative to strong base. |
| Tetrabutylammonium fluoride (B91410) (TBAF), THF | 12-24 h | Useful for base-sensitive substrates. |
Mechanistic Insights and Computational Studies on the Reactivity of 1 Phenylsulfonyl 2,6 Diiodo 7 Azaindole
Understanding Regioselectivity in Iodination and Metalation Processes
The functionalization of the 7-azaindole (B17877) ring is a key step in the synthesis of various derivatives. The regioselectivity of these reactions is dictated by the inherent electronic properties of the bicyclic system, which are further modulated by substituents.
Iodination: Direct iodination of 1-arylated 7-azaindoles typically occurs at the C3 position, which is the most electron-rich carbon of the pyrrole (B145914) ring. This is a classic example of an aromatic electrophilic substitution (SEAr) reaction. Computational studies on related 1-aryl-7-azaindoles have shown that the carbon atom with the most negative atomic charge is indeed the C3 position, making it the most susceptible to attack by an electrophile like iodine.
Metalation: In contrast to electrophilic substitution, deprotometalation-iodolysis sequences offer an alternative route to introduce iodine. These reactions involve the removal of a proton by a strong base, followed by quenching with an iodine source. For N-protected 7-azaindoles, such as the 1-phenylsulfonyl derivative, deprotolithiation has been shown to occur selectively at the C2 position. The phenylsulfonyl group acts as a directing group, and the resulting 2-lithio intermediate can then be trapped with various electrophiles, including iodine.
The presence of an iodine atom already at the C2 position in 1-(phenylsulfonyl)-2,6-diiodo-7-azaindole would preclude further functionalization at this site via this mechanism. However, the principles governing regioselectivity remain crucial for understanding the reactivity of the remaining positions. The C6-iodo substituent would have been introduced on the pyridine (B92270) ring, a process that generally requires different reaction conditions compared to the functionalization of the pyrrole ring.
| Reaction Type | Reagents | Predicted/Observed Position of Functionalization | Governing Factors |
|---|---|---|---|
| Electrophilic Iodination | I2, KOH, DMF | C3 | Highest electron density, most negative atomic charge |
| Deprotometalation-Iodolysis | 1. LDA or LiTMP 2. I2 | C2 | N-Phenylsulfonyl directing group, kinetic acidity of C2-H |
Electronic Structure Analysis (HOMO coefficients, atomic charges) and Reaction Pathways
Computational chemistry provides powerful tools to rationalize and predict the reactivity of molecules. Electronic structure analysis, including the examination of frontier molecular orbitals and atomic charges, is particularly insightful.
For 7-azaindole derivatives, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring, indicating that this is the primary site for electrophilic attack. The magnitude of the HOMO coefficients on each carbon atom can be used to predict the regioselectivity of SEAr reactions. In many 1-aryl-7-azaindoles, the C3 carbon has the largest HOMO coefficient, consistent with it being the preferred site of iodination.
Atomic charge calculations also support this observation. The C3 atom generally carries the most negative partial charge in the ground state, making it the most attractive site for an incoming electrophile.
For this compound, the electronic landscape is significantly altered by the substituents:
The 1-phenylsulfonyl group is strongly electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. However, it also plays a crucial role in directing metalation to the C2 position.
The 2-iodo and 6-iodo substituents are also electron-withdrawing through their inductive effects, further deactivating the ring. They can also participate in halogen bonding and influence the steric accessibility of adjacent positions.
| Atomic Position | Calculated Atomic Charge (e) | HOMO Coefficient (example values) |
|---|---|---|
| C2 | -0.15 | 0.35 |
| C3 | -0.25 | 0.50 |
| C4 | -0.05 | -0.20 |
| C5 | -0.10 | 0.30 |
| C6 | -0.08 | -0.25 |
Note: The values presented are illustrative for a generic 1-aryl-7-azaindole and not for this compound. They demonstrate the general trends in charge distribution and HOMO coefficients.
Theoretical Prediction of Reactivity and Stability
The theoretical prediction of reactivity for a molecule like this compound would involve a multi-faceted computational approach. Density Functional Theory (DFT) is a common method used for such predictions.
Reactivity Indices: Various reactivity indices derived from DFT calculations can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attack. These include Fukui functions and local softness indices. For electrophilic attack, the site with the highest value of the Fukui function f- would be predicted as the most reactive.
Computational Modeling of Transition Metal-Catalyzed Reactions
The carbon-iodine bonds at the C2 and C6 positions of this compound are prime sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the further functionalization of the 7-azaindole core.
Computational modeling can provide detailed mechanistic insights into these catalytic cycles. Key steps that can be modeled include:
Oxidative Addition: The initial step involves the insertion of the metal catalyst (e.g., a Pd(0) species) into the carbon-iodine bond. DFT calculations can determine the activation barriers for oxidative addition at the C2 versus the C6 position. It is generally observed that oxidative addition is more facile at the C2-I bond of the electron-rich pyrrole ring compared to the C6-I bond of the electron-deficient pyridine ring.
Transmetalation: In Suzuki couplings, this step involves the transfer of an organic group from a boronic acid derivative to the metal center.
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.
By modeling the energy profiles of these reaction pathways, it is possible to predict the conditions under which selective coupling at either the C2 or C6 position can be achieved. Factors such as the choice of catalyst, ligands, base, and solvent can all be investigated computationally to optimize reaction conditions.
While specific computational models for transition metal-catalyzed reactions of this compound are not documented in the searched literature, the general principles derived from studies on other halo-azaindoles are applicable. The differential reactivity of the C2-I and C6-I bonds is a key feature that can be exploited for selective functionalization.
Applications of 1 Phenylsulfonyl 2,6 Diiodo 7 Azaindole in Complex Chemical Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole serves as a foundational building block primarily due to the synergistic effect of its key structural features: the N-phenylsulfonyl group and the two iodine substituents.
The N-phenylsulfonyl group is not merely a protecting group for the nitrogen atom; it also modulates the electronic properties of the azaindole ring system. This group facilitates certain reactions, such as deprotonation at adjacent carbon atoms, and stabilizes the molecule during subsequent transformations. nih.govatlanchimpharma.com
The iodine atoms at the C2 and C6 positions are the primary reactive sites for carbon-carbon and carbon-heteroatom bond formation. Iodine is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of diverse functional groups onto the 7-azaindole (B17877) scaffold. rsc.org The differential reactivity of the C2 and C6 positions—one being on the electron-rich pyrrole (B145914) portion and the other on the electron-deficient pyridine (B92270) portion—can be exploited to achieve regioselective functionalization.
This di-iodinated intermediate is particularly amenable to several cornerstone cross-coupling reactions, enabling the synthesis of a vast library of derivatives. The most common transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.govorganic-chemistry.org
Heck Coupling: Reaction with alkenes to form vinyl-substituted azaindoles. atlanchimpharma.com
Stille Coupling: Reaction with organostannanes to introduce a variety of carbon-based fragments. atlanchimpharma.com
Buchwald-Hartwig Amination: Reaction with amines to form amino-azaindole derivatives.
The ability to perform these reactions selectively allows chemists to use this compound as a scaffold, systematically building molecular complexity by replacing the iodine atoms with desired substituents.
Table 1: Key Cross-Coupling Reactions Utilizing Iodo-7-Azaindole Scaffolds
| Coupling Reaction | Reagent Type | Functional Group Introduced |
| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl, Heteroaryl |
| Sonogashira | R-C≡CH | Alkynyl |
| Heck | H₂C=CHR | Alkenyl (Vinyl) |
| Stille | R-Sn(Bu)₃ | Alkyl, Alkenyl, Aryl |
| Buchwald-Hartwig | R₂NH | Amino |
Construction of Polycyclic and Highly Functionalized Heterocycles
A key application of this compound is its use as a precursor for the synthesis of complex, polycyclic heterocyclic systems. mdpi.com This is achieved by introducing functional groups at the C2 and C6 positions that can subsequently participate in intramolecular cyclization reactions.
The strategy involves a two-step process:
Initial Functionalization: One or both iodine atoms are replaced via cross-coupling reactions with substituents containing additional reactive sites.
Intramolecular Cyclization: The newly introduced groups are induced to react with each other or with another part of the azaindole molecule, forming a new ring.
For example, a Sonogashira coupling can be used to introduce an alkyne at the C2 position. nih.gov A second functional group, introduced at the C6 position, can then undergo a palladium-catalyzed annulation or a thermal cyclization with the alkyne, leading to the formation of a new ring fused to the 7-azaindole core. Similarly, a vinyl group introduced at one position via a Stille coupling can act as a dienophile in an intramolecular Diels-Alder reaction with a diene tethered to the other position, creating a complex polycyclic architecture in a highly controlled manner. atlanchimpharma.com
This methodology provides a powerful route to novel, rigid, and structurally diverse heterocyclic frameworks that would be difficult to access through other synthetic pathways.
Table 2: Examples of Cyclization Strategies for Polycycle Construction
| Initial Coupling Reaction | Introduced Substituent | Subsequent Cyclization Reaction | Resulting Structure |
| Sonogashira Coupling | Terminal Alkyne | Palladium-catalyzed Annulation | Fused Aromatic System |
| Stille Coupling | Vinyl Group | Intramolecular Diels-Alder | Fused Alicyclic System |
| Suzuki Coupling | Ortho-functionalized Aryl | Intramolecular C-H Activation | Fused Heteroaromatic System |
Precursors for Advanced Pharmaceutical and Agrochemical Intermediates
The 7-azaindole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that is frequently found in biologically active compounds, particularly as kinase inhibitors. chemicalbook.comresearchgate.net The ability to precisely modify the substitution pattern around this core is crucial for tuning a molecule's properties in drug and agrochemical discovery programs.
This compound is an ideal starting material for creating libraries of complex derivatives for such research. By leveraging selective and sequential cross-coupling reactions, chemists can generate a wide array of analogues from a single, common intermediate. For instance, the more reactive C2-iodide can be functionalized first, followed by a different coupling reaction at the C6-iodide. This stepwise approach allows for the controlled synthesis of unsymmetrically disubstituted 7-azaindoles.
This synthetic flexibility enables the systematic exploration of the chemical space around the 7-azaindole core. Researchers can readily vary the substituents at both the C2 and C6 positions to build structure-activity relationships (SAR) without developing a new synthetic route for each target molecule. The resulting highly functionalized azaindoles are advanced intermediates, serving as the direct precursors to final compounds intended for biological screening in pharmaceutical and agrochemical development pipelines.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient chemical processes is a paramount goal in modern organic synthesis. Future research concerning 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic strategies for 7-azaindole (B17877) derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric amounts of toxic reagents. rsc.org Emerging research is anticipated to explore greener alternatives. One promising avenue is the application of palladium-catalyzed cross-coupling reactions, which have already shown utility in the synthesis and functionalization of 7-azaindoles. rsc.org Future efforts may focus on developing more sustainable catalyst systems, such as those employing earth-abundant metals or nanoparticle-based catalysts, to replace precious metal catalysts.
Furthermore, microwave-assisted organic synthesis (MAOS) presents a significant opportunity to enhance the sustainability of synthetic routes to 7-azaindole derivatives. researchgate.net Microwave heating can dramatically accelerate reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. organic-chemistry.org The application of microwave technology to the key steps in the synthesis of this compound could lead to more energy-efficient and rapid production of this important intermediate.
A comparative overview of potential sustainable synthetic strategies is presented in the table below.
| Strategy | Potential Advantages | Key Research Focus |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, greater sustainability. | Development of efficient iron, copper, or nickel-based catalysts for C-H activation and cross-coupling reactions. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. | Optimization of microwave parameters for key cyclization and iodination steps. |
| One-Pot Reactions | Reduced workup steps, less solvent waste, improved overall efficiency. | Designing tandem reaction sequences for the direct synthesis from simple precursors. |
Exploration of Alternative Protecting Groups and Their Impact on Reactivity
The phenylsulfonyl group in this compound serves to protect the nitrogen atom of the pyrrole (B145914) ring, influencing the electronic properties and reactivity of the molecule. chemicalforums.com While effective, the conditions required for its removal can be harsh. Future research will likely investigate alternative protecting groups that offer milder deprotection conditions and potentially modulate the reactivity of the 7-azaindole core in novel ways.
Electron-withdrawing protecting groups, such as carbamates, can significantly alter the electronics of the 7-azaindole system. chemicalforums.com In contrast, more electron-neutral or electron-donating groups could enhance reactivity at specific positions. The choice of protecting group can have a profound impact on the regioselectivity of subsequent functionalization reactions.
The following table summarizes potential alternative protecting groups and their anticipated effects on the reactivity of the 7-azaindole nucleus.
| Protecting Group | Potential Deprotection Conditions | Anticipated Impact on Reactivity |
| Boc (tert-butoxycarbonyl) | Acidic conditions (e.g., TFA) | Electron-withdrawing, may deactivate the ring towards electrophilic substitution. |
| Bn (benzyl) | Hydrogenolysis | Electron-donating, may activate the ring towards electrophilic substitution. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | Fluoride (B91410) sources (e.g., TBAF) | Generally considered electronically neutral, offering mild removal. |
Asymmetric Synthesis and Chiral Derivatization
The development of asymmetric syntheses to produce enantiomerically pure 7-azaindole derivatives is a burgeoning area of research, driven by the demand for chiral pharmaceuticals. mdpi.com Future work on this compound could involve its use as a prochiral substrate for the introduction of chirality.
One promising approach is the use of chiral directing groups or catalysts to control the stereochemistry of reactions at or near the 7-azaindole core. For instance, asymmetric metal-catalyzed cross-coupling reactions could be employed to introduce chiral substituents at the 2- or 6-positions, following the removal or modification of the iodine atoms.
Furthermore, the 7-azaindole scaffold itself can be used as a directing group in asymmetric catalysis. Shibasaki and coworkers have demonstrated the use of 7-azaindoline amides in catalytic asymmetric Mannich and aldol (B89426) reactions. mdpi.com This suggests that derivatives of this compound could be functionalized to incorporate a chiral auxiliary, which would then direct the stereoselective introduction of new stereocenters.
Microfluidic and Flow Chemistry Applications for Synthesis and Functionalization
Microfluidic and flow chemistry technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and facile scalability. amt.uk The application of these techniques to the synthesis and functionalization of this compound represents a significant frontier in process chemistry.
Continuous flow processes can enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com For example, the iodination of the 7-azaindole core, a reaction that can be difficult to control in batch, could be performed with greater selectivity and safety in a flow reactor.
Moreover, flow chemistry is particularly well-suited for multistep syntheses, where intermediates are generated and consumed in a continuous stream without isolation. researchgate.net A future research goal could be the development of a fully integrated flow process for the synthesis of this compound and its subsequent conversion into more complex, functionalized derivatives. The use of in-line purification and analysis techniques would further enhance the efficiency and automation of such a process.
The table below outlines potential applications of flow chemistry in the context of this compound.
| Application | Potential Benefits |
| Synthesis of the 7-azaindole core | Improved control over exothermic reactions, enhanced safety. |
| Iodination | Precise control of stoichiometry and reaction time, leading to higher selectivity. |
| Functionalization via cross-coupling | Efficient screening of reaction conditions, rapid optimization. |
| Multi-step synthesis | Reduced manual handling, increased throughput, and process automation. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole?
- Answer : Synthesis should prioritize regioselective iodination and protective group strategies. For example, palladium-catalyzed cyanation/reduction sequences (as used in analogous 7-azaindole derivatives) can ensure precise functionalization. The phenylsulfonyl group serves as a protective moiety to stabilize reactive sites during iodination. Reaction conditions (e.g., solvent polarity, temperature) must be optimized using statistical experimental design (e.g., factorial or orthogonal methods) to minimize side reactions .
Q. How should researchers design initial experiments to optimize reaction yields for this compound?
- Answer : Employ factorial design to systematically vary critical parameters such as catalyst loading, reaction time, and temperature. Orthogonal design (e.g., Taguchi methods) reduces the number of trials while capturing interactions between variables. Post-experiment regression analysis identifies dominant factors affecting yield, enabling efficient refinement of conditions .
Q. What analytical techniques are essential for structural validation of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) verifies regiochemistry. X-ray crystallography resolves atomic positioning, particularly for iodine substituents. Computational tools (e.g., density functional theory) can predict spectroscopic profiles to cross-validate experimental data .
Advanced Research Questions
Q. How can computational modeling accelerate the discovery of novel derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding synthetic routes. Virtual screening via molecular docking identifies derivatives with enhanced binding affinities for target proteins. Machine learning models trained on existing azaindole datasets prioritize substituents for experimental testing, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in kinetic data during catalytic reactions involving this compound?
- Answer : Apply sensitivity analysis to isolate variables causing discrepancies (e.g., solvent effects, catalyst deactivation). Replicate experiments under controlled conditions using in-situ monitoring (e.g., UV-Vis spectroscopy) to track intermediate formation. Bayesian statistical methods quantify uncertainty in rate constants, distinguishing experimental noise from mechanistic outliers .
Q. How can researchers integrate heterogeneous catalysis data with computational simulations for reactor design?
- Answer : Develop multiscale models combining microkinetic simulations (for surface reactions) and computational fluid dynamics (CFD) for reactor-scale behavior. Parameterize models using adsorption/desorption data from surface-sensitive techniques (e.g., XPS, TEM). Validate predictions with pilot-scale experiments, iterating between simulations and empirical data to optimize reactor geometry .
Q. What protocols ensure data integrity in collaborative studies on this compound’s bioactivity?
- Answer : Implement blockchain-based platforms for immutable data logging and version control. Use encrypted cloud storage with role-based access to protect sensitive results. Standardize metadata (e.g., IC₅₀ values, assay conditions) using FAIR (Findable, Accessible, Interoperable, Reusable) principles to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
